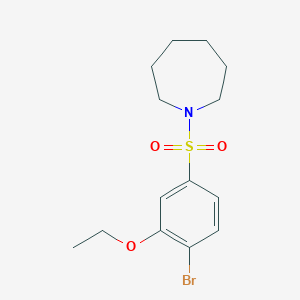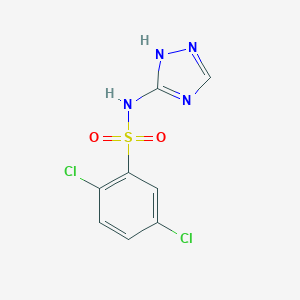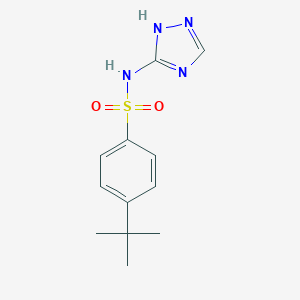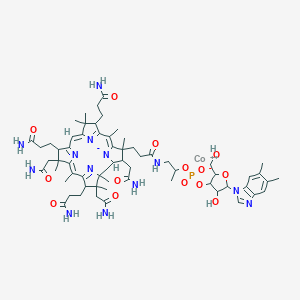
5-Phenyl-3-penten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-penten-2-one is a chemical compound that belongs to the family of chalcones. It is a yellowish crystalline solid that has a characteristic odor. This compound has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-3-penten-2-one is not fully understood. However, it is believed to exert its effects through various mechanisms. In the case of its anti-inflammatory activity, it has been shown to inhibit the production of inflammatory cytokines and enzymes. It also inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response.
In the case of its antioxidant activity, it has been shown to scavenge free radicals and protect cells from oxidative damage. It also enhances the activity of endogenous antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
5-Phenyl-3-penten-2-one has been shown to have various biochemical and physiological effects. In the case of its anti-inflammatory activity, it has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
In the case of its insecticidal and fungicidal properties, it has been shown to be effective against various pests and pathogens. It has also been shown to have a low toxicity profile, making it a potential natural pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Phenyl-3-penten-2-one is its potential as a natural pesticide. It has been shown to be effective against various pests and pathogens, making it a potential alternative to synthetic pesticides. It also has a low toxicity profile, making it safe for use in the environment.
One of the limitations of 5-Phenyl-3-penten-2-one is its limited solubility in water. This can make it difficult to use in some lab experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 5-Phenyl-3-penten-2-one. One area of research is its potential as a natural pesticide. Further studies are needed to determine its effectiveness against various pests and pathogens under different environmental conditions.
Another area of research is its potential as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer.
Conclusion
In conclusion, 5-Phenyl-3-penten-2-one is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of 5-Phenyl-3-penten-2-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base catalyst. The resulting product is 5-Phenyl-3-penten-2-one.
Aplicaciones Científicas De Investigación
5-Phenyl-3-penten-2-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a chemotherapeutic agent.
In the field of agriculture, 5-Phenyl-3-penten-2-one has been investigated for its potential use as a natural pesticide. It has been shown to have insecticidal and fungicidal properties against various pests and pathogens.
Propiedades
Número CAS |
10521-97-8 |
|---|---|
Nombre del producto |
5-Phenyl-3-penten-2-one |
Fórmula molecular |
C12H11NO3S |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
5-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-8H,9H2,1H3 |
Clave InChI |
FBDLPZQWOVGYJU-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CCC1=CC=CC=C1 |
SMILES canónico |
CC(=O)C=CCC1=CC=CC=C1 |
Sinónimos |
5-Phenyl-3-penten-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)